molecular formula C26H24N2O2 B4140930 3-(1-Butylindol-3-yl)-1-naphthalen-2-ylpyrrolidine-2,5-dione

3-(1-Butylindol-3-yl)-1-naphthalen-2-ylpyrrolidine-2,5-dione

Cat. No.: B4140930
M. Wt: 396.5 g/mol
InChI Key: CJKVAAQHGWEPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Butylindol-3-yl)-1-naphthalen-2-ylpyrrolidine-2,5-dione is an organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Butylindol-3-yl)-1-naphthalen-2-ylpyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with a suitable indole precursor, the butyl group can be introduced through alkylation reactions.

    Formation of the Pyrrolidinedione Ring: The pyrrolidinedione ring can be synthesized through cyclization reactions involving appropriate dione precursors.

    Coupling with Naphthyl Group: The final step involves coupling the indole and pyrrolidinedione intermediates with a naphthyl group using cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole or naphthyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1-Butylindol-3-yl)-1-naphthalen-2-ylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate biological pathways by binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione
  • 3-(1-ethyl-1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione

Uniqueness

The uniqueness of 3-(1-Butylindol-3-yl)-1-naphthalen-2-ylpyrrolidine-2,5-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl group might confer different pharmacokinetic properties compared to methyl or ethyl analogs.

Properties

IUPAC Name

3-(1-butylindol-3-yl)-1-naphthalen-2-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-2-3-14-27-17-23(21-10-6-7-11-24(21)27)22-16-25(29)28(26(22)30)20-13-12-18-8-4-5-9-19(18)15-20/h4-13,15,17,22H,2-3,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKVAAQHGWEPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-Butylindol-3-yl)-1-naphthalen-2-ylpyrrolidine-2,5-dione
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3-(1-Butylindol-3-yl)-1-naphthalen-2-ylpyrrolidine-2,5-dione
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3-(1-Butylindol-3-yl)-1-naphthalen-2-ylpyrrolidine-2,5-dione
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3-(1-Butylindol-3-yl)-1-naphthalen-2-ylpyrrolidine-2,5-dione
Reactant of Route 5
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3-(1-Butylindol-3-yl)-1-naphthalen-2-ylpyrrolidine-2,5-dione
Reactant of Route 6
3-(1-Butylindol-3-yl)-1-naphthalen-2-ylpyrrolidine-2,5-dione

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